molecular formula C16H16 B086129 2-Benzylprop-2-enylbenzene CAS No. 14213-80-0

2-Benzylprop-2-enylbenzene

Cat. No.: B086129
CAS No.: 14213-80-0
M. Wt: 208.3 g/mol
InChI Key: BVQFXKIUXBVUTC-UHFFFAOYSA-N
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Description

2-Benzylprop-2-enylbenzene: is an organic compound with the molecular formula C16H14 It is a derivative of ethene where two benzyl groups are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylprop-2-enylbenzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium ethoxide in ethanol, followed by the addition of acetylene . The reaction proceeds under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using Grignard reagents . For example, phenylmagnesium bromide reacts with benzyl chloride to form the desired product. This method is favored due to its high yield and relatively simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylprop-2-enylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like to form benzaldehyde and benzoic acid.

    Reduction: Catalytic hydrogenation can reduce this compound to 1,1-dibenzylethane.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine replace hydrogen atoms on the benzyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 1,1-Dibenzylethane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Benzylprop-2-enylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylprop-2-enylbenzene involves its ability to participate in various chemical reactions due to the presence of the benzyl groups. These groups can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution.

Comparison with Similar Compounds

    Dibenzyl ether: Similar in structure but contains an oxygen atom between the benzyl groups.

    Trans-1,2-Dibenzoylethylene: Contains a double bond between two benzoyl groups.

Uniqueness: 2-Benzylprop-2-enylbenzene is unique due to the presence of two benzyl groups attached to the same carbon atom, which imparts distinct chemical properties compared to its analogs. This structure allows for unique reactivity patterns, making it valuable in various synthetic applications .

Properties

CAS No.

14213-80-0

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

2-benzylprop-2-enylbenzene

InChI

InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2

InChI Key

BVQFXKIUXBVUTC-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

C=C(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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